molecular formula C24H28N4O B13382778 2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol

2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol

Cat. No.: B13382778
M. Wt: 388.5 g/mol
InChI Key: CQNFWUZKFZGQNU-XIEYBQDHSA-N
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Description

2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol is a complex organic compound with a unique structure that combines an allyl group, a benzimidazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine-containing reagent.

    Allylation: The allyl group is introduced through an allylation reaction, typically using an allyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with a phenol derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with proteins and other biomolecules.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, while the piperidine ring can modulate the compound’s binding affinity and specificity. The allyl group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-allyl-6-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol
  • 2-allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol
  • 2-allyl-6-((4-benzyl-piperazin-1-ylimino)-methyl)-phenol

Uniqueness

2-allyl-6-[({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}imino)methyl]phenol is unique due to the combination of its structural features, which include an allyl group, a benzimidazole moiety, and a piperidine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(E)-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C24H28N4O/c1-2-9-19-10-8-11-20(23(19)29)18-25-24-26-21-12-4-5-13-22(21)28(24)17-16-27-14-6-3-7-15-27/h2,4-5,8,10-13,18,29H,1,3,6-7,9,14-17H2/b25-18+

InChI Key

CQNFWUZKFZGQNU-XIEYBQDHSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/C2=NC3=CC=CC=C3N2CCN4CCCCC4)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NC2=NC3=CC=CC=C3N2CCN4CCCCC4)O

Origin of Product

United States

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